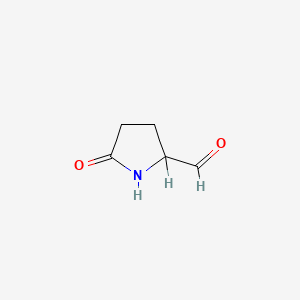

5-Oxopyrrolidine-2-carbaldehyde

Vue d'ensemble

Description

5-Oxopyrrolidine-2-carbaldehyde belongs to the class of organic compounds known as pyrrolidine-2-ones . These are pyrrolidines which bear a C=O group at position 2 of the pyrrolidine ring . It’s a key chiral precursor in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances .

Synthesis Analysis

A diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides . The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature from 2015 to date . The influence of steric factors on biological activity has also been investigated, describing the structure–activity relationship (SAR) of the studied compounds .Applications De Recherche Scientifique

Synthesis of Highly Substituted Pyrroles

5-Oxopyrrolidine-2-carbaldehyde has been used in synthesizing a range of 2-oxo-5-(hetero)arylpyrroles, which are versatile synthetic building blocks. These compounds have been employed to create various polycyclic structures like pyrrolo[3,4-d]pyridazinones and other complex molecules, demonstrating the compound's utility in organic synthesis (Metten et al., 2006).

Thermal Rearrangements in Chemical Synthesis

In chemical synthesis, this compound has shown potential in thermal rearrangement processes. This includes the rearrangement of 2-oxopyran-5-carbaldehydes, which involves electrocyclic ring opening and closure, contributing to the synthesis of pyran-2-ones and 2-pyridones (Cartwright, Gould, & Mcnab, 1997).

Single Molecule Magnets

A significant application is found in the field of magnetochemistry, where this compound derivatives have been used to synthesize {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior, indicating potential applications in materials science and nanotechnology (Giannopoulos et al., 2014).

Organic Chemistry and Drug Design

The compound plays a role in organic chemistry and potential drug design. For instance, in the synthesis of pyrazolo[4,3-c]pyridines, it has been used as a precursor in cross-coupling reactions. These compounds have applications in medicinal chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).

Conversion of Carbohydrates into Sustainable Chemicals

In the sustainable conversion of carbohydrates, N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes have been developed from reactions with primary amines and oxalic acid. These compounds can be used as intermediates for drugs, food flavors, and functional materials (Adhikary, Kwon, Chung, & Koo, 2015).

Orientations Futures

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Mécanisme D'action

Target of Action

5-Oxopyrrolidine-2-carbaldehyde, also known as 5-Ketoprolinal , is a derivative of the pyrrolidine ring, a nitrogen heterocycle widely used in medicinal chemistry

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, potentially leading to diverse biological effects .

Biochemical Pathways

It’s worth noting that 5-oxoproline, a related compound, is an intermediate metabolite in the glutathione cycle , suggesting potential involvement in similar biochemical pathways.

Result of Action

Related compounds have been shown to possess various biological effects, including analgesic and antihypoxic effects , suggesting that this compound may have similar effects.

Action Environment

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins . This suggests that the compound’s action could be influenced by the stereochemical environment.

Analyse Biochimique

Biochemical Properties

It is known that pyrrolidine derivatives, which include 5-Oxopyrrolidine-2-carbaldehyde, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Cellular Effects

It is known that some pyrrolidine derivatives can stimulate cell division .

Molecular Mechanism

It is suggested that compounds of this class could potentially exhibit pharmacological activity such as arrhythmogenic, antiepileptic, anxiolytic, and others .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. It is known that some pyrrolidine derivatives possess analgesic and antihypoxic effects of varying strength .

Propriétés

IUPAC Name |

5-oxopyrrolidine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-3-4-1-2-5(8)6-4/h3-4H,1-2H2,(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGYMVTXOUKXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

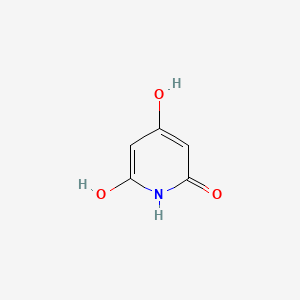

Canonical SMILES |

C1CC(=O)NC1C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B3329635.png)

![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)

![3,4-Dihydro-2H-benzo[1,4]thiazine-6-carbaldehyde](/img/structure/B3329644.png)

![N-[(2,2-Dimethylpropanoyl)oxy]benzamide](/img/structure/B3329648.png)

![1-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B3329710.png)

![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)